molecular formula C17H18N2O2S2 B3415024 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 951588-68-4

4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3415024
CAS No.: 951588-68-4
M. Wt: 346.5 g/mol
InChI Key: DZJINJIFCNGNET-UHFFFAOYSA-N
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Description

4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazine ring fused with a benzene ring, and it features an ethyl group and a 4-methylbenzylthio group as substituents.

Chemical Reactions Analysis

4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide include other 1,2,4-thiadiazine derivatives such as:

These compounds share structural similarities but may differ in their substituents and specific biological activities

Properties

IUPAC Name

4-ethyl-3-[(4-methylphenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-3-19-15-6-4-5-7-16(15)23(20,21)18-17(19)22-12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJINJIFCNGNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 3
Reactant of Route 3
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 4
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 6
Reactant of Route 6
4-ethyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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